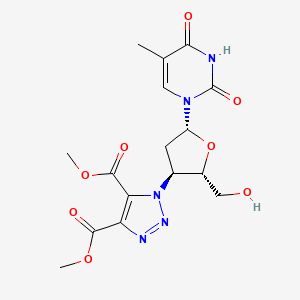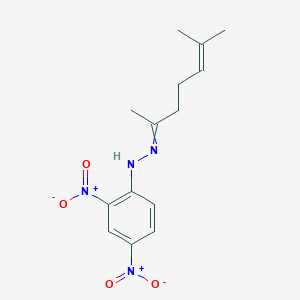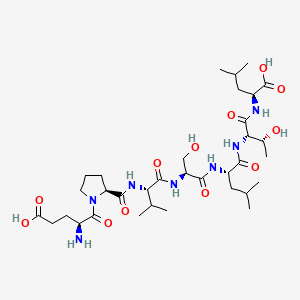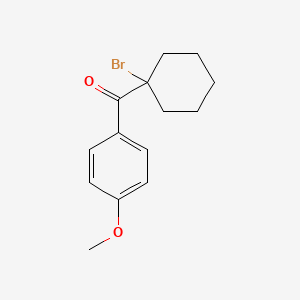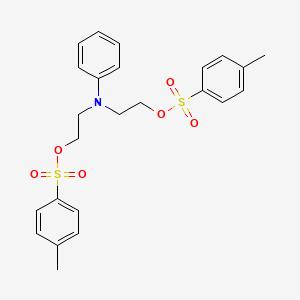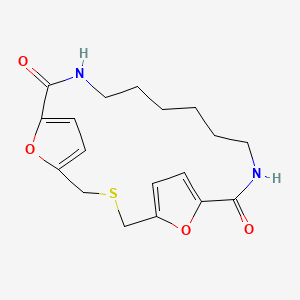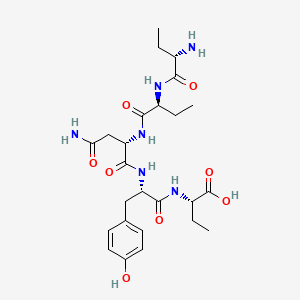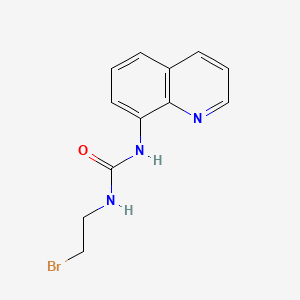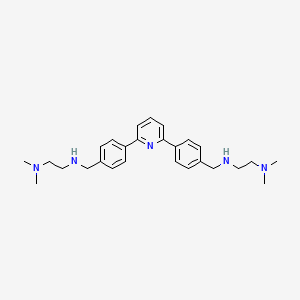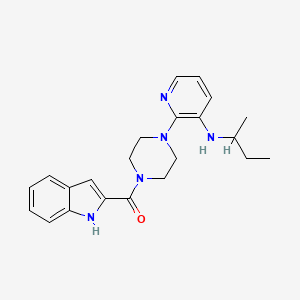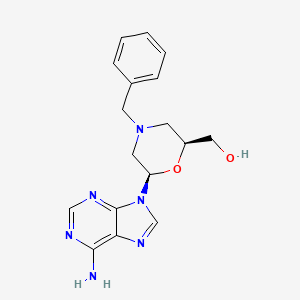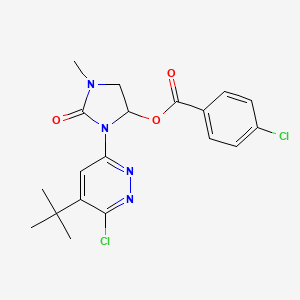
Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with chlorine and a pyridazinyl group, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester typically involves multiple steps. One common approach starts with the preparation of the benzoic acid derivative, followed by the introduction of the pyridazinyl group through a series of reactions involving chlorination and esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions helps in achieving consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, resulting in different products.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different substituents.
Pyridazinyl esters: Molecules containing the pyridazinyl group with variations in other parts of the structure.
Uniqueness
The uniqueness of benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
103287-17-8 |
|---|---|
Molecular Formula |
C19H20Cl2N4O3 |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
[3-(5-tert-butyl-6-chloropyridazin-3-yl)-1-methyl-2-oxoimidazolidin-4-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C19H20Cl2N4O3/c1-19(2,3)13-9-14(22-23-16(13)21)25-15(10-24(4)18(25)27)28-17(26)11-5-7-12(20)8-6-11/h5-9,15H,10H2,1-4H3 |
InChI Key |
OCDJHKGOIXIVHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)N2C(CN(C2=O)C)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


